molecular formula C17H32 B1329846 1-Heptadecyne CAS No. 26186-00-5

1-Heptadecyne

Cat. No. B1329846
CAS RN: 26186-00-5
M. Wt: 236.4 g/mol
InChI Key: DQDNKQWGBZFFRA-UHFFFAOYSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for their reactivity and properties. X-ray crystallography and theoretical calculations are common methods to study these structures, as seen in the analysis of tetrasilane-bridged bicyclo[4.1.0]heptasil-1(6)-ene and 1',7',7'-Trimethylbicyclo[2.2.1]heptane[2',3'-b]-2,3-dicyanopyrazine . These studies provide detailed insights into the arrangement of atoms within a molecule, which is essential for understanding the behavior of 1-heptadecyne.

Chemical Reactions Analysis

Chemical reactions involving bicyclic compounds can be complex, involving multiple pathways and stereochemical outcomes. For example, the thermal rearrangement of 1-ethenylbicyclo[4.1.0]heptane to bicyclo[4.3.0]non-1(9)-ene occurs with both suprafacial and antarafacial stereochemistry . The chlorination of bicyclo[2,2,1]heptane also demonstrates the formation of mono- and dichloro products, showcasing the reactivity of such structures . These reactions provide a glimpse into the types of chemical transformations that may be relevant to 1-heptadecyne.

Physical and Chemical Properties Analysis

The physical and chemical properties of organic compounds are influenced by their molecular structure. The synthesis and characterization of energetic organic peroxides, such as 1,4-Dimethyl-2,3,5,6-tetraoxabicyclo[2.2.1]heptanes, reveal their sensitivities and thermal behavior . These properties are important for practical applications and safety considerations. Understanding the properties of similar bicyclic compounds can help infer the properties of 1-heptadecyne.

Scientific Research Applications

  • Synthetic Chemistry and Compound Development : Research has shown that 1-Heptadecyne and its derivatives are crucial in synthetic chemistry, particularly in the synthesis of complex organic compounds and alkaloids. For example, studies have focused on the synthetic approach to diterpene alkaloids and the construction of bridged azabicyclic ring systems, which are important for pharmaceutical research and the development of new drugs (Shibanuma & Okamoto, 1985).

  • Material Science and Liquid Separation Technologies : 1-Heptadecyne and related compounds have applications in material science, particularly in the field of ionic liquids and separation technologies. Research in this area focuses on the use of specific ionic liquids for the separation of binary mixtures, which includes the study of compounds like 1-Heptadecyne (Karpińska & Wlazło, 2020).

  • Pharmaceutical Research and Medicinal Chemistry : 1-Heptadecyne derivatives are also significant in pharmaceutical research. Various studies have synthesized and analyzed compounds like azabicyclo heptanes and dicyanocobyrinate, which have potential applications in medicinal chemistry, such as in the development of new drugs and the study of biosynthesis in compounds like vitamin B12 (Battersby, Edington, Fookes, & Hook, 1982).

  • Combustion Chemistry and Fuel Research : In the field of combustion chemistry, 1-Heptadecyne and its related compounds like n-heptane are used extensively in studies focusing on the combustion processes and the formation of polycyclic aromatic hydrocarbons. This research is crucial for understanding fuel combustion and improving fuel efficiency (Ruwe et al., 2020).

properties

IUPAC Name

heptadec-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h1H,4-17H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQDNKQWGBZFFRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80180814
Record name 1-Heptadecyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80180814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Heptadecyne

CAS RN

26186-00-5
Record name 1-Heptadecyne
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26186-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Heptadecyne
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Heptadecyne
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Heptadecyne
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
76
Citations
VM Dembitsky, M Srebnik - Biochemistry (Moscow), 2002 - Springer
… In conclusion, alterations in the production of n heptadecane, 1 heptadecene, and also 1 heptadecyne were observed in cultured cyanobacterium Scytonema sp. exposed to UV B …
Number of citations: 34 link.springer.com
INK Millaty, N Wijayanti, L Hidayati… - IOP Conference Series …, 2020 - iopscience.iop.org
… three metabolites 3–eicosyne, 1–heptadecyne, and 3–octadecyne. Interestingly, two of those metabolites, metabolites 3–eicosyne, 1–heptadecyne, were recognized for their anticancer …
Number of citations: 11 iopscience.iop.org
ZF Zhang, XY Zhou - Advanced Materials Research, 2011 - Trans Tech Publ
Manglietia glauca leavies has a strong bactericidal Manglietia health capacity. However Manglietia glauca leavies are still underutilized and hence wasted. In order to better utilize …
Number of citations: 15 www.scientific.net
RA Nyquist - Applied spectroscopy, 1985 - opg.optica.org
The 1-alkynes with the basic structure CH3 (CH2), C~ CH, where n is 1-14, exhibit characteristic vapor-phase infrared spectral features useful in spectra-structure identification. Table I …
Number of citations: 1 opg.optica.org
M De Renobales, EJ Wakayama… - Archives of insect …, 1986 - Wiley Online Library
… The 1-heptadecyne was purified by vacuum distillation (yield 17.9 g, 88%). 1-Heptadecyne (1.0 g, 4.26 mmol) in 5 ml of dry THF was placed in a 25ml three-necked round-bottom flask …
Number of citations: 26 onlinelibrary.wiley.com
A Liu, T Zhu, X Lu, L Song - Applied Energy, 2013 - Elsevier
… (1-heptadecyne) and iron/light stressed Microcystis aeroginosa (5-hexadecyne), and the amount of other hydrocarbons increased after stress in both cyanobacterial species [38], [39]. In …
Number of citations: 46 www.sciencedirect.com
AF Farahani, SMM Hamdi, A Mirzaee - Avicenna Journal of Medical …, 2022 - ncbi.nlm.nih.gov
Background: The present study was aimed at phyto-synthesized silver nanoparticles (AgNPs) using Amygdalus spinosissima (A. spinosissima) extract and to investigate the antibacterial…
Number of citations: 4 www.ncbi.nlm.nih.gov
S Mosca, D Ajami, J Rebek Jr - Proceedings of the National …, 2015 - National Acad Sciences
… Binding experiments were also performed with 1-heptadecyne, a guest of comparable length but with different hydrophobic ends. Only the saturated alkyl end of this guest was deep in …
Number of citations: 24 www.pnas.org
P Sharma, K Upadhyaya - 2021 - researchsquare.com
Background: The main aim of this research is to provide a literature of the Ocimum plant, to know the significance of the Ocimum species carried out by pharmacognostical study and …
Number of citations: 8 www.researchsquare.com
NM Carballeira, M Cartagena, D Sanabria… - Bioorganic & medicinal …, 2012 - Elsevier
… The synthesis of 2-TDA, 2-HDA, and 2-ODA followed an already published procedure 7 wherein commercially available 1-tridecyne, 1-pentadecyne, or 1-heptadecyne was reacted with …
Number of citations: 34 www.sciencedirect.com

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